CID 101872638

Description

CID 101872638, identified as oscillatoxin F, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are biosynthesized by cyanobacteria and are characterized by their cytotoxic properties and unique macrocyclic structures . Oscillatoxin F shares a core structure with other oscillatoxins but differs in substituent groups, which influence its bioactivity and physicochemical properties. Its molecular formula and structural features are critical for interactions with biological targets, particularly in marine toxin-related studies .

Properties

Molecular Formula |

C16H34Sn |

|---|---|

Molecular Weight |

345.2 g/mol |

InChI |

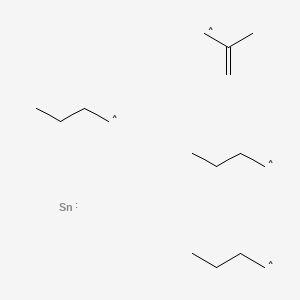

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; |

InChI Key |

CYIUFVYZGOCGEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC[CH2].CCC[CH2].CCC[CH2].CC(=C)[CH2].[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 101872638” involves several synthetic steps. The starting materials and reagents are carefully selected to ensure high yield and purity. The synthetic route typically includes:

Condensation Reactions: Initial steps often involve condensation reactions to form the core structure of the compound.

Ring Closure Reactions: These reactions are crucial for forming the cyclic structures present in the compound.

Chlorination and Esterification: These steps are used to introduce specific functional groups into the molecule.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions. This includes:

Batch Reactors: For controlled reaction conditions and high yield.

Continuous Flow Reactors: For large-scale production with consistent quality.

Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 101872638” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas, sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Compound “CID 101872638” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “CID 101872638” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Differences

| Compound | CID | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Oscillatoxin F | 101872638 | Not explicitly provided<sup>†</sup> | Contains distinct substituents (e.g., hydroxyl or methyl groups) on the macrocyclic core. |

| Oscillatoxin D | 101283546 | Not explicitly provided<sup>†</sup> | Lacks the methyl group present in 30-methyl-oscillatoxin D; differs in side-chain arrangement. |

| 30-Methyl-oscillatoxin D | 185389 | Not explicitly provided<sup>†</sup> | Features a methyl group at the 30-position, enhancing hydrophobicity. |

| Oscillatoxin E | 156582093 | Not explicitly provided<sup>†</sup> | Structural isomer with variations in ring oxidation states or substituent positions. |

Physicochemical Properties

- Hydrophobicity : The addition of a methyl group in 30-methyl-oscillatoxin D (CID 185389) increases its LogP value compared to oscillatoxin D, suggesting improved membrane permeability .

- Solubility : Oscillatoxins with polar substituents (e.g., hydroxyl groups) exhibit higher aqueous solubility, which may influence their bioavailability and toxicity profiles .

- Molecular Weight : All oscillatoxins share high molecular weights (>1,000 Da), typical of macrocyclic peptides, which may limit passive diffusion across cellular membranes .

Comparison with Functionally Similar Compounds

Beyond structural analogs, this compound can be compared to other marine cyclic peptides with overlapping biological roles:

Lyngbyatoxin A

Apratoxin A

- Molecular Weight : ~800 Da (smaller than oscillatoxins).

- Mechanism : Inhibits secretory pathways by binding to Sec61; oscillatoxins act via calcium dysregulation .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 101872638?

- Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example:

- Population: Specific biological systems or chemical environments where this compound acts.

- Outcome: Measurable properties (e.g., binding affinity, catalytic efficiency).

- Ensure clarity by avoiding vague terms and aligning with gaps identified in literature reviews .

- Test feasibility by piloting preliminary experiments or computational simulations .

Q. What experimental design principles ensure reproducibility in this compound studies?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known inhibitors for enzyme studies) and technical replicates.

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, purity validation (e.g., NMR, HPLC), and instrument calibration .

- Data Sharing : Provide raw datasets and code in supplementary materials to enable replication .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Databases : Use PubMed, SciFinder, and Reaxys with keywords like "this compound," "structure-activity relationships," and "mechanistic studies."

- Quality Assessment : Prioritize peer-reviewed articles from high-impact journals and validate claims against experimental data .

- Gap Analysis : Map existing findings to identify understudied areas (e.g., metabolic pathways or toxicity profiles) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

- Methodological Answer :

- Iterative Analysis : Re-examine variables (e.g., pH, temperature) using factorial design experiments to isolate confounding factors .

- Cross-Validation : Compare results with orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding studies) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends or biases (e.g., solvent effects on reaction yields) .

Q. What strategies optimize synthesis conditions for this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology to optimize parameters (e.g., catalyst loading, reaction time) .

- In Silico Modeling : Predict reaction pathways using tools like Gaussian or DFT calculations to reduce trial-and-error approaches .

- Scalability Checks : Validate small-scale synthesis protocols for reproducibility at larger scales .

Q. How to integrate multi-omics data to study this compound's biological impact?

- Methodological Answer :

- Data Harmonization : Align transcriptomic, proteomic, and metabolomic datasets using platforms like MetaboAnalyst or IPA.

- Network Analysis : Construct interaction networks (e.g., STRING, KEGG) to identify hub nodes affected by this compound .

- Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanistic hypotheses derived from omics data .

Methodological Standards and Ethics

- Citation Practices : Follow discipline-specific formats (e.g., ACS, APA) and cite primary sources over reviews .

- Ethical Compliance : Obtain institutional approval for human/animal studies and disclose conflicts of interest .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.